molecular formula C10H20Cl2N2 B6277957 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride CAS No. 2740754-93-0

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Cat. No. B6277957
CAS RN: 2740754-93-0
M. Wt: 239.2
InChI Key:
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Description

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a compound that is gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as BTCP and is a bicyclic monoamine. The unique structure of BTCP makes it an interesting molecule to study and has led to a significant amount of research being conducted on this compound.

Mechanism of Action

The mechanism of action of BTCP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in an increase in dopamine signaling. This property of BTCP has led to its potential application in the treatment of neurological disorders.
Biochemical and Physiological Effects:
BTCP has been found to have various biochemical and physiological effects. The inhibition of dopamine reuptake by BTCP can lead to an increase in dopamine signaling, which can result in various physiological effects. These effects include increased locomotor activity, increased heart rate, and increased blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTCP in lab experiments is its ability to bind to the dopamine transporter and inhibit dopamine reuptake. This property of BTCP makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using BTCP in lab experiments is its potential for abuse. BTCP has been found to have stimulant-like effects and can lead to addiction.

Future Directions

There are several future directions for research on BTCP. One potential direction is to study the effects of BTCP on other neurotransmitter systems. Another potential direction is to study the potential therapeutic applications of BTCP in the treatment of neurological disorders. Additionally, further research is needed to understand the potential risks associated with the use of BTCP and to develop strategies to mitigate these risks.
Conclusion:
3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a compound that has gained attention in the scientific community due to its potential applications in various fields of research. The unique structure of BTCP makes it an interesting molecule to study, and its ability to bind to the dopamine transporter and inhibit dopamine reuptake has led to its potential application in the treatment of neurological disorders. Further research is needed to understand the full potential of BTCP and to develop strategies to mitigate its potential risks.

Synthesis Methods

The synthesis of BTCP involves the reaction of 1,5-dibromopentane with piperidine in the presence of sodium hydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield 3-(piperidin-1-yl)bicyclo[1.1.1]pentane. The final step involves the treatment of this compound with hydrochloric acid to form the dihydrochloride salt of BTCP.

Scientific Research Applications

BTCP has been found to have potential applications in various fields of research. One of the most significant applications of BTCP is in the field of neuroscience. BTCP has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine. This property of BTCP makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves the reaction of bicyclo[1.1.1]pentan-1-amine with piperidine in the presence of a suitable solvent and acid catalyst to yield the desired product. The product is then isolated and purified by recrystallization or other suitable methods.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-amine", "Piperidine", "Acid catalyst", "Suitable solvent", "Hydrochloric acid" ], "Reaction": [ "Add bicyclo[1.1.1]pentan-1-amine and piperidine to a reaction flask", "Add a suitable solvent and acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid to precipitate the product", "Isolate the product by filtration and wash with cold solvent", "Recrystallize the product from a suitable solvent to obtain the pure product", "Dry the product under vacuum to obtain 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride" ] }

CAS RN

2740754-93-0

Product Name

3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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